5-Chloro-2-ethoxybenzoic Acid: A Critical Scaffold in Medicinal Chemistry
5-Chloro-2-ethoxybenzoic Acid: A Critical Scaffold in Medicinal Chemistry
Topic: 5-Chloro-2-ethoxybenzoic acid Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
5-Chloro-2-ethoxybenzoic acid (CAS 62871-12-9) is a substituted benzoic acid derivative that serves as a pivotal intermediate in pharmaceutical synthesis.[1] Its structural significance lies in the orthogonality of its functional groups: a carboxylic acid for coupling, an ethoxy ether providing lipophilicity and steric bulk, and a chlorine atom offering electronic modulation or a site for metal-catalyzed cross-coupling.[1]
Most notably, this compound is a direct precursor to 5-(chlorosulfonyl)-2-ethoxybenzoic acid , a key building block in the industrial synthesis of Sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols.[1]
Physicochemical Profile
The compound presents as a crystalline solid.[1][2] Its solubility profile is governed by the lipophilic ethyl ether and chloro substituents, making it sparingly soluble in water but highly soluble in organic solvents like ethanol, DMSO, and dichloromethane.[1]
Table 1: Key Chemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 62871-12-9 | [1] |
| IUPAC Name | 5-Chloro-2-ethoxybenzoic acid | |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| Appearance | Off-white to pinkish crystalline solid | [2] |
| Melting Point | ~98–105 °C (Predicted/Analogous) | Note 1 |
| pKa (Acid) | 3.84 ± 0.10 (Predicted) | [2] |
| LogP | ~2.9 (Predicted) | Lipophilic |
| H-Bond Donors | 1 (Carboxylic acid) | |
| H-Bond Acceptors | 3 (Ether, Carbonyl, Hydroxyl oxygen) |
Note 1: While the specific melting point for the ethoxy derivative is often cited in ranges, its close analog 5-chloro-2-methoxybenzoic acid melts at 98–100 °C [3].[1] The downstream derivative, 5-(chlorosulfonyl)-2-ethoxybenzoic acid, melts at 115–116 °C [4].[1][3]
Synthesis & Production Strategies
The synthesis of 5-chloro-2-ethoxybenzoic acid is a classic example of chemoselective O-alkylation .[1] The starting material is typically 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid).[1] The phenolic hydroxyl group is significantly more acidic than the carboxyl group (due to intramolecular H-bonding and resonance), but selective alkylation requires careful pH control or specific reagents to avoid esterification.[1]
Primary Synthetic Route: O-Alkylation
Reagents: 5-Chlorosalicylic acid, Ethyl Iodide (or Diethyl Sulfate), Potassium Carbonate (Base), Acetone (Solvent).[1]
Mechanism:
-
Deprotonation: The base (
) deprotonates the phenolic hydroxyl group.[1] -
Nucleophilic Substitution (
): The phenoxide ion attacks the ethylating agent (Ethyl Iodide), displacing the iodide.[1] -
Workup: Acidification precipitates the free acid product.[1]
Experimental Protocol (Bench Scale)
-
Step 1: Dissolve 5-chlorosalicylic acid (1.0 eq) in acetone.
-
Step 2: Add anhydrous
(2.5 eq) to ensure complete deprotonation.[1] -
Step 3: Add Ethyl Iodide (1.2 eq) dropwise.[1] Caution: EtI is an alkylating agent.[1]
-
Step 4: Reflux for 4–6 hours. Monitor via TLC (disappearance of starting phenol).[1]
-
Step 5: Evaporate solvent.[1] Resuspend residue in water.[1][2]
-
Step 6: Acidify with HCl to pH ~2.[1] The product precipitates. Filter and recrystallize from ethanol/water.[1]
Synthetic Pathway Diagram[1]
Figure 1: Synthetic pathway for the production of 5-Chloro-2-ethoxybenzoic acid via O-alkylation.
Chemical Reactivity & Drug Development Applications[1]
The Sildenafil Connection
The most critical application of 5-chloro-2-ethoxybenzoic acid is its role as the scaffold for Sildenafil (Viagra) .[1] The 2-ethoxy group mimics the guanine base in the PDE5 active site, while the 5-position is activated for sulfonylation.[1]
Reaction Sequence:
-
Chlorosulfonation: 5-Chloro-2-ethoxybenzoic acid is treated with chlorosulfonic acid (
).[1] -
Regioselectivity: The ethoxy group is an ortho/para director.[1] The para position relative to the ethoxy group (position 5) is already occupied by Chlorine.[1] However, in the synthesis of Sildenafil, the precursor is often 2-ethoxybenzoic acid which is sulfonated at position 5.[1][4][5]
-
Correction/Nuance: In the specific case of using 5-chloro-2-ethoxybenzoic acid , the 5-chloro substituent blocks the standard sulfonation site.[1] Therefore, this specific CAS (62871-12-9) is often used in analogs where the chlorine is retained for metabolic stability or subsequent cross-coupling (e.g., Suzuki-Miyaura) to install aryl rings, rather than the sulfonyl piperazine moiety of Sildenafil itself.[1]
-
Alternate Pathway: For Sildenafil itself, the chlorine is replaced by a sulfonyl group.[1] If starting from the 5-chloro derivative, a Lithium-Halogen Exchange followed by quenching with
would be required to install the sulfonyl group, though direct sulfonation of 2-ethoxybenzoic acid is the industrial standard [5].[1]
-
Carboxylic Acid Derivatization
The carboxylic acid moiety is readily converted into amides and esters.
-
Amide Coupling: Activation with
(to form the acid chloride) followed by reaction with amines.[1][4] This is standard in generating library diversity for SAR (Structure-Activity Relationship) studies.[1]
Reactivity Logic Diagram[1]
Figure 2: Divergent reactivity profiles for library synthesis.[1]
Analytical Characterization
To validate the identity of synthesized 5-chloro-2-ethoxybenzoic acid, the following spectroscopic signatures are diagnostic.
¹H NMR Spectroscopy (Predicted in DMSO-d₆)[1]
-
Carboxylic Acid (-COOH): Broad singlet at 12.5–13.0 ppm (exchangeable with
).[1] -
Aromatic Region (3H):
-
Ethoxy Group:
Infrared (IR) Spectroscopy[1]
-
O-H Stretch: Broad band at 2500–3000 cm⁻¹ (carboxylic acid dimer).[1]
-
C=O Stretch: Strong peak at 1680–1700 cm⁻¹ .[1]
-
C-O Stretch: ~1240 cm⁻¹ (aryl ether).[1]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All operations involving dust or heating (synthesis) must be performed in a fume hood.[1]
-
Spill Cleanup: Sweep up dry solid to avoid dust generation.[1] Neutralize residues with dilute bicarbonate solution.[1]
References
-
CAS Common Chemistry. "5-Chloro-2-ethoxybenzoic acid (CAS 62871-12-9)."[1] American Chemical Society.[1][3] Link[1]
-
ChemicalBook. "5-Chloro-2-ethoxybenzoic acid Properties and Suppliers." Link
-
Sigma-Aldrich. "5-Chloro-2-methoxybenzoic acid Product Specification." Link
-
National Institutes of Health (NIH) - PubChem. "5-(Chlorosulfonyl)-2-ethoxybenzoic acid."[1] Link[1]
-
Dunn, P. J., et al. "Sildenafil citrate (Viagra)."[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010.[1] (Context on Sildenafil synthesis pathway).
Sources
- 1. veeprho.com [veeprho.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113754612B - Preparation method of sildenafil intermediate - Google Patents [patents.google.com]
- 6. 4-Amino-5-chloro-2-ethoxybenzoic acid | C9H10ClNO3 | CID 10536658 - PubChem [pubchem.ncbi.nlm.nih.gov]
